molecular formula C11H15BO4 B1280315 3-Butoxycarbonylphenylboronic acid CAS No. 827300-04-9

3-Butoxycarbonylphenylboronic acid

Cat. No.: B1280315
CAS No.: 827300-04-9
M. Wt: 222.05 g/mol
InChI Key: GXRBUIKBJAGBSJ-UHFFFAOYSA-N
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Description

3-Butoxycarbonylphenylboronic acid is an organic compound with the molecular formula C11H15BO4. It is a boronic acid derivative, characterized by the presence of a phenyl ring substituted with a butoxycarbonyl group and a boronic acid functional group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxycarbonylphenylboronic acid typically involves the reaction of m-carboxybenzene boric acid with thionyl chloride in tetrahydrofuran under nitrogen protection. The reaction mixture is then cooled, and potassium tert-butoxide is added. The resulting product is acidified with acetic acid and recrystallized from petroleum ether to obtain the final product with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions, with additional steps to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Butoxycarbonylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form phenylboronic acid derivatives.

    Substitution: The butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include thionyl chloride, potassium tert-butoxide, and acetic acid. Reaction conditions typically involve refluxing in tetrahydrofuran under nitrogen protection, followed by cooling and acidification .

Major Products Formed

The major products formed from reactions involving this compound include boronic esters, borates, and various substituted phenylboronic acid derivatives.

Scientific Research Applications

3-Butoxycarbonylphenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butoxycarbonylphenylboronic acid involves its interaction with molecular targets through the boronic acid functional group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The compound’s effects are mediated through its ability to interact with specific molecular pathways and targets .

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butoxycarbonylphenylboronic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a butoxycarbonyl group.

    3-(tert-Butoxycarbonyl)phenylboronic acid pinacol ester: A derivative with a pinacol ester group.

Uniqueness

3-Butoxycarbonylphenylboronic acid is unique due to its specific functional groups, which confer distinct reactivity and applications compared to other boronic acid derivatives. Its ability to participate in a wide range of chemical reactions and its utility in various scientific research fields make it a valuable compound .

Properties

IUPAC Name

(3-butoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-2-3-7-16-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8,14-15H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRBUIKBJAGBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457978
Record name [3-(Butoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827300-04-9
Record name [3-(Butoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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